6-Methoxy-5-nitro-3-pyridinecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitro-3-pyridinecarboxylic acid typically involves the nitration of 6-methoxy-3-pyridinecarboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-nitro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 6-Methoxy-5-amino-3-pyridinecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-5-nitro-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitro-3-pyridinecarboxylic acid is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with various biological targets. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties and interactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
6-Methoxy-5-nitro-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives:
Picolinic Acid (2-pyridinecarboxylic acid): Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.
Nicotinic Acid (3-pyridinecarboxylic acid):
Isonicotinic Acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Uniqueness: The presence of both methoxy and nitro groups in this compound imparts unique chemical reactivity and potential biological activities, distinguishing it from other pyridinecarboxylic acid derivatives .
Properties
IUPAC Name |
6-methoxy-5-nitropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)2-4(3-8-6)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHLUFXYOCSNRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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